molecular formula C7H6BrN3 B578556 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine CAS No. 1316852-65-9

5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine

Cat. No.: B578556
CAS No.: 1316852-65-9
M. Wt: 212.05
InChI Key: ZRYAFGDXXVYCKZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a methyl group at the 2-position. Pyrazolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . Another approach includes the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS), followed by protection of the NH group with para-methoxybenzyl chloride (PMB-Cl) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for drug design and development .

Properties

IUPAC Name

5-bromo-2-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYAFGDXXVYCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261597
Record name 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316852-65-9
Record name 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316852-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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